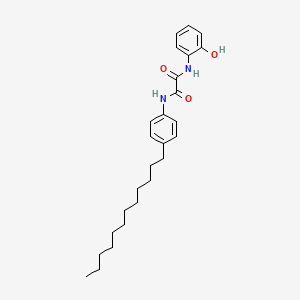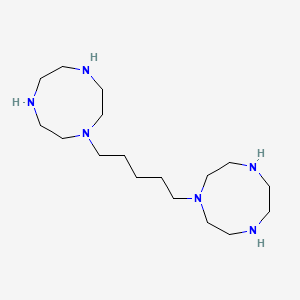
1,1'-(Pentane-1,5-diyl)bis(1,4,7-triazonane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Pentane-1,5-diyl)bis(1,4,7-triazonane) is a chemical compound characterized by its unique structure, which includes a pentane backbone linked to two 1,4,7-triazonane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pentane-1,5-diyl)bis(1,4,7-triazonane) typically involves the reaction of 1,5-dibromopentane with 1,4,7-triazonane under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Pentane-1,5-diyl)bis(1,4,7-triazonane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazonane groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted triazonane derivatives.
Applications De Recherche Scientifique
1,1’-(Pentane-1,5-diyl)bis(1,4,7-triazonane) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 1,1’-(Pentane-1,5-diyl)bis(1,4,7-triazonane) exerts its effects involves its ability to form stable complexes with metal ions. This chelation process is crucial in its applications in catalysis and drug delivery. The compound interacts with molecular targets through coordination bonds, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide
- Pentane-1,5-diyl diacrylate
- 1,5-Bis(acryloyloxy)pentane
Uniqueness
1,1’-(Pentane-1,5-diyl)bis(1,4,7-triazonane) is unique due to its specific triazonane groups, which provide distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions sets it apart in applications requiring strong chelation properties .
Propriétés
Numéro CAS |
191231-50-2 |
|---|---|
Formule moléculaire |
C17H38N6 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
1-[5-(1,4,7-triazonan-1-yl)pentyl]-1,4,7-triazonane |
InChI |
InChI=1S/C17H38N6/c1(2-12-22-14-8-18-4-5-19-9-15-22)3-13-23-16-10-20-6-7-21-11-17-23/h18-21H,1-17H2 |
Clé InChI |
MABPFOVADXJBEY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(CCN1)CCCCCN2CCNCCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


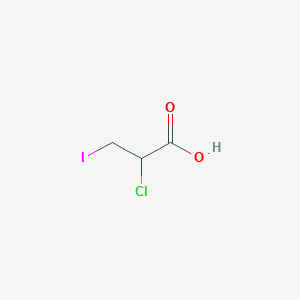

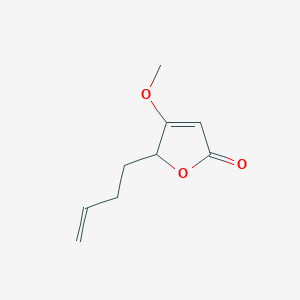





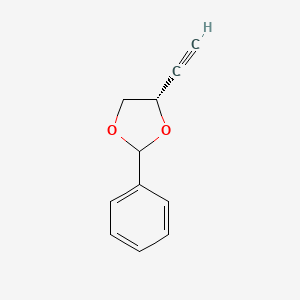
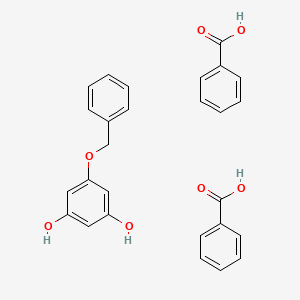
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
